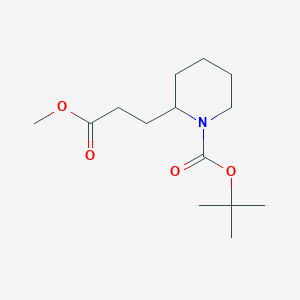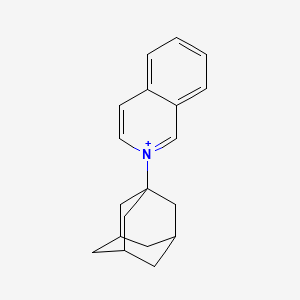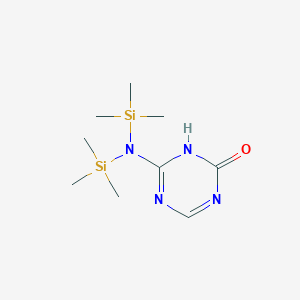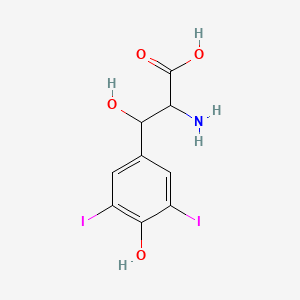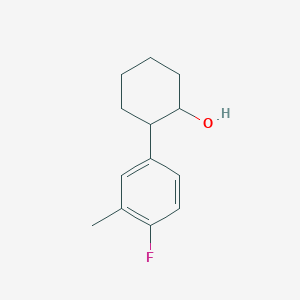
trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol: is a fluorinated compound with the molecular formula C₁₃H₁₇FO and a molecular weight of 208.27 g/mol . This compound is known for its unique molecular structure, which includes a cyclohexanol ring substituted with a 4-fluoro-3-methylphenyl group in the trans configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions is optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylphenylcyclohexanone.
Reduction: Formation of trans-2-(4-fluoro-3-methylphenyl)cyclohexane.
Substitution: Formation of trans-2-(4-substituted-3-methylphenyl)cyclohexanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through further functionalization .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol involves its interaction with molecular targets through its hydroxyl and fluorinated phenyl groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- trans-2-(4-Chloro-3-methylphenyl)cyclohexanol
- trans-2-(4-Bromo-3-methylphenyl)cyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
Comparison: Compared to its analogs, trans-2-(4-Fluoro-3-methylphenyl)cyclohexanol is unique due to the presence of the fluorine atom. Fluorine imparts distinct properties such as increased electronegativity and stability, which can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C13H17FO |
|---|---|
Molekulargewicht |
208.27 g/mol |
IUPAC-Name |
2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3 |
InChI-Schlüssel |
NGMFHSGOHAVGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CCCCC2O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



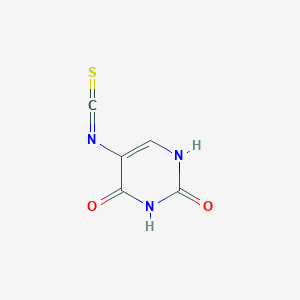
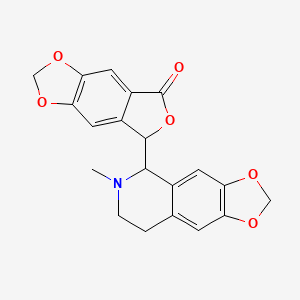


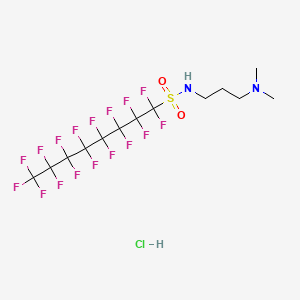
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13408606.png)
